molecular formula C14H22N2O2 B5353539 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane

1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane

Cat. No.: B5353539
M. Wt: 250.34 g/mol
InChI Key: MZPKPBCOGAXBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit cell migration in cancer cells. It has also been shown to disrupt bacterial and fungal cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane is its potent antitumor activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for research on 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane. One direction is to explore its potential as a new antibiotic for the treatment of bacterial and fungal infections. Another direction is to investigate its mechanism of action in more detail, with the aim of developing more potent and selective anticancer drugs. Finally, further research is needed to improve the solubility and bioavailability of this compound, to maximize its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent antitumor activity, antibacterial, and antifungal properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to improve its solubility and bioavailability.

Synthesis Methods

1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane can be synthesized through a multi-step process. The first step involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with thionyl chloride to form 3-ethyl-5-methylisoxazole-4-carbonyl chloride. This intermediate is then reacted with 1,6-diaminohexane to form 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]hexane. Finally, the hexane derivative is reacted with sodium azide to form the desired compound.

Scientific Research Applications

1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]azocane has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

azocan-1-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-12-13(11(2)18-15-12)14(17)16-9-7-5-4-6-8-10-16/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPKPBCOGAXBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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